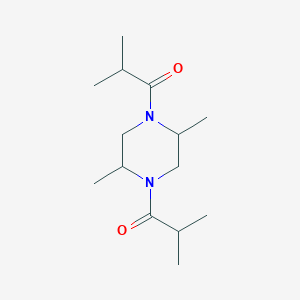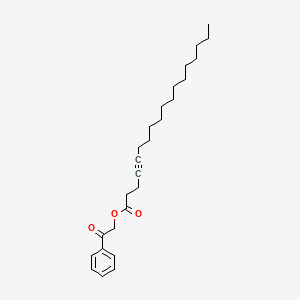
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide is an organic compound that belongs to the class of amides This compound features both an acetyloxy group and a but-2-en-1-yl group attached to the nitrogen atom of the pent-4-enamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pent-4-enamide Backbone: This can be synthesized by reacting pent-4-enoic acid with an appropriate amine under dehydrating conditions.
Introduction of the But-2-en-1-yl Group: This step involves the alkylation of the amide nitrogen with a but-2-en-1-yl halide in the presence of a base.
Acetylation: The final step is the acetylation of the nitrogen atom using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the but-2-en-1-yl and pent-4-enamide groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated amides.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated amides.
Substitution: Amides with different functional groups replacing the acetyloxy group.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme interactions and metabolic pathways.
Medicine: As a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: As an intermediate in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism by which N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide exerts its effects depends on its specific interactions with molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: It may interact with cellular receptors, altering their activity and downstream signaling pathways.
Pathway Involvement: The compound may affect various biochemical pathways, leading to changes in cellular function and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(Acetyloxy)-N-(but-2-en-1-yl)butanamide: Similar structure but with a butanamide backbone.
N-(Acetyloxy)-N-(prop-2-en-1-yl)pent-4-enamide: Similar structure but with a prop-2-en-1-yl group.
N-(Acetyloxy)-N-(but-2-en-1-yl)hex-4-enamide: Similar structure but with a hex-4-enamide backbone.
Uniqueness
N-(Acetyloxy)-N-(but-2-en-1-yl)pent-4-enamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with tailored properties for specific applications.
Propriétés
Numéro CAS |
87842-84-0 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
[but-2-enyl(pent-4-enoyl)amino] acetate |
InChI |
InChI=1S/C11H17NO3/c1-4-6-8-11(14)12(9-7-5-2)15-10(3)13/h4-5,7H,1,6,8-9H2,2-3H3 |
Clé InChI |
JSHIOLXGOOGMTO-UHFFFAOYSA-N |
SMILES canonique |
CC=CCN(C(=O)CCC=C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


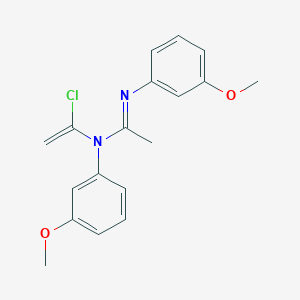
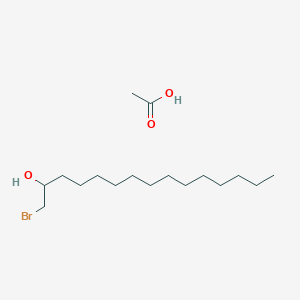
![2-[4-[(E)-hydrazinylidenemethyl]-1H-pyrazol-5-yl]phenol](/img/structure/B14387359.png)

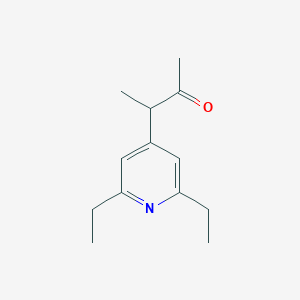
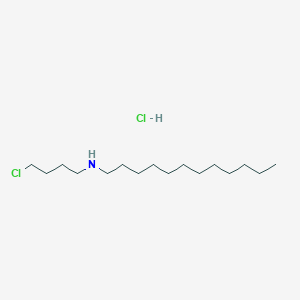
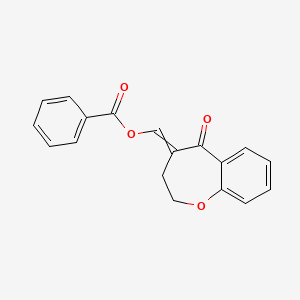
![2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B14387395.png)
![2-[(5-Bromo-2-chloro-6-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B14387402.png)
![2,2'-{[2-(Dodecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}dithiophene](/img/structure/B14387403.png)
![Trimethyl[(2,2,3,3,4,4,5,5,5-nonafluoropentyl)oxy]silane](/img/structure/B14387413.png)

